1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11/h3-5,7,15H,6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNZKEMEJDHWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232252 | |
| Record name | Indole, 3-(2-amino-2-methylpropyl)-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-05-6 | |
| Record name | 5-Chloro-α,α-dimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 3-(2-amino-2-methylpropyl)-5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(2-amino-2-methylpropyl)-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Chloroindole : The synthesis typically begins with 5-chloroindole, which serves as the core heterocyclic scaffold.
- 2-Bromo-2-methylpropane : Used as the alkylating agent to introduce the 2-methylpropan-2-yl moiety.
- Amination reagents : Ammonia or primary/secondary amines for the introduction of the amine group.
General Synthetic Approach
The preparation generally involves three main steps:
Synthesis of 5-Chloroindole
This intermediate is either commercially sourced or synthesized via chlorination of indole derivatives under controlled conditions.Alkylation of 5-Chloroindole
The 5-chloroindole undergoes alkylation at the 3-position with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. This step installs the 2-methylpropan-2-yl substituent onto the indole ring.Amination
The alkylated intermediate is then subjected to amination, typically with ammonia or an amine source, to form the final amine product, this compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-Chloroindole synthesis | Chlorination of indole or commercial source | Variable | Requires controlled chlorination to avoid over-chlorination |
| Alkylation | 5-Chloroindole + 2-bromo-2-methylpropane, K2CO3, solvent (e.g., DMF), reflux | 70-85 | Base-mediated SN2 alkylation at indole 3-position |
| Amination | Alkylated intermediate + NH3 or amine, solvent (e.g., ethanol), heating | 60-75 | Amination under mild heating conditions to preserve indole integrity |
Alternative Synthetic Routes
Amide Intermediate Route : Some methods utilize amide intermediates where tryptamine derivatives are acylated with suitable acid chlorides, followed by oxidation and reduction steps to yield the target amine. For example, acylation of tryptamine with 2-chloro-1-methyl-2-oxoethyl acetate derivatives followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and subsequent reduction steps have been reported for related indole amines.
One-Pot and Cascade Reactions : Advanced methods involving one-pot procedures or Brønsted acid-mediated cascade reactions have been developed for related indole derivatives, enhancing efficiency and yield, though specific application to the 5-chloro substituted compound requires further adaptation.
Reaction Analysis and Mechanistic Insights
Alkylation Mechanism
- The alkylation proceeds via nucleophilic substitution (SN2) where the electron-rich 3-position of the indole attacks the electrophilic carbon of 2-bromo-2-methylpropane.
- The presence of potassium carbonate serves to deprotonate the indole NH, increasing nucleophilicity.
- Reaction conditions such as solvent choice and temperature critically affect regioselectivity and yield.
Amination Mechanism
- Amination involves nucleophilic attack of ammonia or amine on the alkylated intermediate, replacing a leaving group or adding across a functional group.
- Mild heating promotes reaction progress without degrading the sensitive indole ring.
Oxidation and Reduction Considerations
- Oxidation of intermediates using DDQ or similar agents can facilitate formation of ketoamide intermediates, which upon reduction yield the amine product.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for final amine formation from keto or amide intermediates.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation + Amination | 5-Chloroindole, 2-bromo-2-methylpropane, NH3 | Base, reflux, mild heating | Straightforward, moderate yield | Requires careful control of regioselectivity |
| Amide Intermediate Route | Tryptamine, acid chlorides, DDQ, reducing agents | Multi-step, room temp to reflux | High purity, stereoselective | More complex, longer synthesis |
| One-Pot Cascade Reactions | Indole derivatives, acids, phenols | Acid-mediated, microwave-assisted | Efficient, fewer purification steps | Requires optimization for chloro-substituted indoles |
Research Findings and Optimization
- Studies indicate that the use of triethylamine as a base in acylation steps improves yields and purity of amide intermediates.
- Oxidation with DDQ at low temperatures (0 °C) for 2 hours ensures selective conversion without side reactions.
- Attempts to substitute or modify the chloro group via nucleophilic substitution have met with limited success due to the electron-withdrawing nature of chlorine and steric hindrance.
- Industrial processes focus on optimizing solvent systems and reaction times to maximize yield and minimize by-products, often employing continuous flow reactors for better control.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, particularly in the central nervous system.
Neuropharmacology
Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. The following table summarizes key studies related to its neuropharmacological effects:
| Study Reference | Year | Findings |
|---|---|---|
| 2018 | Demonstrated increased serotonin receptor binding affinity. | |
| 2020 | Showed anxiolytic effects in animal models. | |
| 2022 | Indicated potential antidepressant properties. |
Cardiovascular Research
The compound has also been investigated for its effects on the cardiovascular system, particularly as an alpha-adrenergic receptor antagonist. This property could make it useful in managing hypertension and other cardiovascular conditions.
Case Study: Alpha-Adrenergic Activity
A study conducted in 2021 evaluated the compound's efficacy in lowering blood pressure in hypertensive rat models. Results showed a significant reduction in systolic blood pressure, suggesting its potential role in cardiovascular therapeutics.
Anticancer Potential
Emerging research points to the compound's anticancer properties. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Data Table: Anticancer Activity
| Cell Line Tested | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast) | 65% | |
| HeLa (Cervical) | 70% | |
| A549 (Lung) | 58% |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, typically starting from tryptamine derivatives. Understanding its chemical properties is crucial for further applications.
Synthesis Overview
The synthetic route includes:
- Formation of indole derivatives.
- Alkylation with appropriate reagents.
- Purification through chromatography techniques.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural Variations and Key Differences
The target compound is compared to analogs with modifications in the indole substituents, amine side chains, or stereochemistry. Key examples include:
Pharmacological and Physicochemical Properties
- Chlorine vs.
- Side Chain Modifications : The tert-butylamine group in the target compound (vs. simpler propan-2-amine in 5F-AMT) may improve CNS penetration due to higher lipophilicity (predicted logP: 2.8 vs. 2.3) .
- Stereochemistry : The (R)-enantiomer of 5-F-substituted analogs shows distinct receptor binding profiles, underscoring the importance of chirality in pharmacological activity .
Biological Activity
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine, also known by its CAS number 833-05-6, is a synthetic compound belonging to the indole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The following article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂ |
| Molecular Weight | 222.71 g/mol |
| CAS Number | 833-05-6 |
| Flash Point | 183.9 °C |
| pKa | 16.61 ± 0.30 |
Synthesis
The synthesis of this compound typically involves:
- Preparation of 5-chloroindole : This is the starting material.
- Alkylation : The indole undergoes alkylation with 2-bromo-2-methylpropane in the presence of a base.
- Amination : The resulting intermediate is subjected to amination using ammonia or an amine source to yield the final product .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various compounds related to indole derivatives, including this compound. Notably, compounds derived from this scaffold have demonstrated significant activity against various cancer cell lines.
Key Findings
- Cell Viability Assays : In a study assessing the effects on human mammary gland epithelial (MCF-10A) cells, compounds showed no toxic effects at concentrations up to 50 µM, maintaining over 87% cell viability .
- GI50 Values : Compounds structurally related to this compound exhibited GI50 values ranging from 29 nM to 47 nM, indicating potent antiproliferative activity compared to standard treatments like erlotinib (GI50 = 33 nM) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies have shown IC50 values for related compounds ranging from 68 to 85 nM against wild-type EGFR and as low as 9.5 ± 2 nM against mutant forms .
Table of Biological Activity
| Compound | GI50 (nM) | IC50 (nM) EGFR WT | IC50 (nM) EGFR T790M |
|---|---|---|---|
| Erlotinib | 33 | 80 | N/A |
| Compound X | 29 | 68 | 9.5 ± 2 |
| Compound Y | 47 | 85 | 11.9 ± 3 |
Study on Indole Derivatives
A recent study synthesized various indole derivatives and evaluated their biological activities, focusing on their antiproliferative effects against cancer cell lines. The results indicated that modifications at specific positions on the indole ring significantly influenced their biological efficacy .
Molecular Docking Studies
Computational studies have provided insights into the binding affinities of these compounds with EGFR active sites, supporting experimental findings and predicting favorable pharmacokinetic profiles .
Q & A
Q. What are the recommended analytical techniques for confirming the structural identity of 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the indole core, chloro substituent, and methylpropan-2-amine side chain. Compare chemical shifts to analogous compounds (e.g., 5-fluoro-indole derivatives in ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (CHClN) with a mass error < 5 ppm. LC-MS protocols, such as those in (TOF LC-MS with C18 columns), are applicable.
- Infrared Spectroscopy (IR): Identify characteristic N-H (indole) and C-Cl stretches.
Reference:
Q. How can solubility challenges be addressed for in vitro assays involving this compound?
Methodological Answer:
- Solvent Screening: Begin with DMSO (common for stock solutions; recommends 10–50 mM stocks). If precipitation occurs, test ethanol, DMF, or aqueous buffers with surfactants (e.g., 0.1% Tween-80).
- Dynamic Light Scattering (DLS): Monitor colloidal stability in aqueous buffers. Adjust pH if protonatable amines (e.g., methylpropan-2-amine) are present.
Reference:
Q. What synthetic routes are reported for analogous chloro-substituted indole derivatives?
Methodological Answer:
- Fischer Indole Synthesis: Modify protocols from (indole alkylation) using 5-chlorophenylhydrazine and a ketone precursor (e.g., 2-methylpropan-2-amine).
- Microwave-Assisted Methods: Accelerate reaction times ( used microwave for pyridazine analogs).
Reference:
Advanced Research Questions
Q. How can regioselectivity issues during synthesis of the indole core be mitigated?
Methodological Answer:
Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
Q. What are the stability considerations for long-term storage in biological studies?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C (). For solutions, use -80°C in anhydrous DMSO to prevent hydrolysis.
- Stability-Indicating HPLC: Monitor degradation peaks under accelerated conditions (40°C/75% RH).
Reference:
Data Contradictions and Validation
Q. How to address discrepancies in reported receptor binding affinities?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
